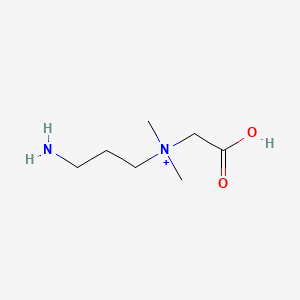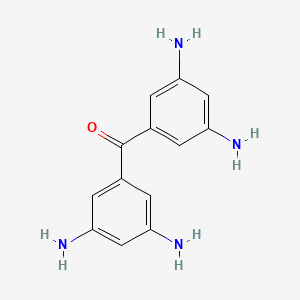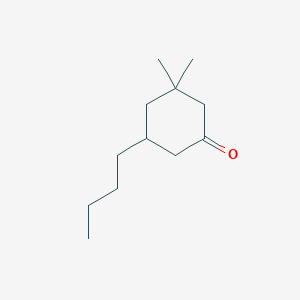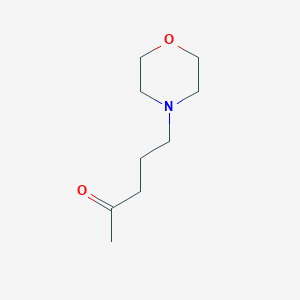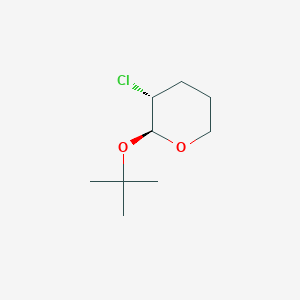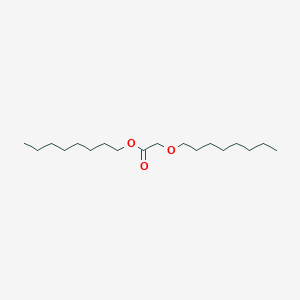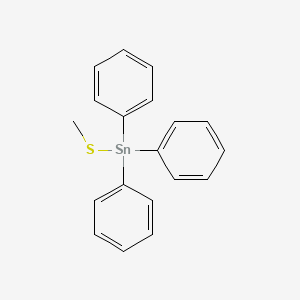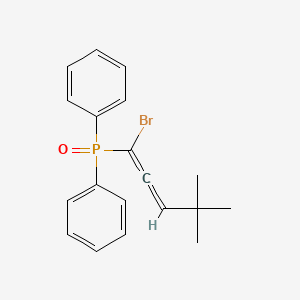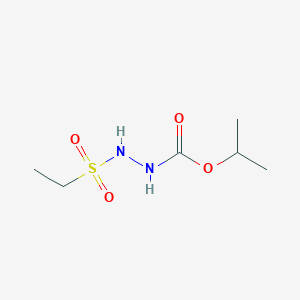
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group attached to a hydrazine moiety, which is further connected to a carboxylate group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of isopropyl hydrazinecarboxylate with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, ethyl-substituted hydrazinecarboxylates, and various substituted hydrazinecarboxylates depending on the nucleophile used.
科学研究应用
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Propan-2-yl 2-(methanesulfonyl)hydrazine-1-carboxylate: Similar in structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
Propan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Contains a benzenesulfonyl group, offering different reactivity and properties.
Uniqueness
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
58358-71-7 |
|---|---|
分子式 |
C6H14N2O4S |
分子量 |
210.25 g/mol |
IUPAC 名称 |
propan-2-yl N-(ethylsulfonylamino)carbamate |
InChI |
InChI=1S/C6H14N2O4S/c1-4-13(10,11)8-7-6(9)12-5(2)3/h5,8H,4H2,1-3H3,(H,7,9) |
InChI 键 |
PWBGZAXIMTYDPW-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NNC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


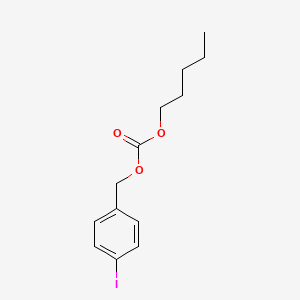
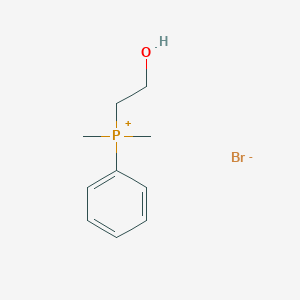
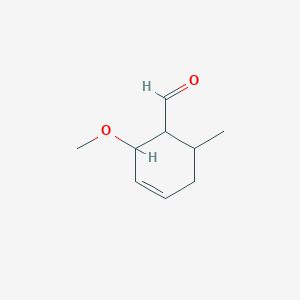
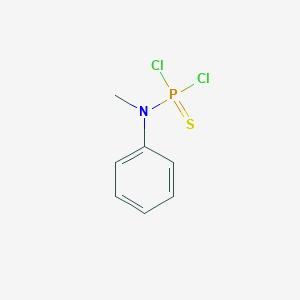
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
